molecular formula C21H31N3O4 B7153336 N-[4-(azepane-1-carbonyl)phenyl]-4-(2-hydroxyethoxy)piperidine-1-carboxamide

N-[4-(azepane-1-carbonyl)phenyl]-4-(2-hydroxyethoxy)piperidine-1-carboxamide

Cat. No.: B7153336
M. Wt: 389.5 g/mol
InChI Key: BTXPYUXHDAOVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(azepane-1-carbonyl)phenyl]-4-(2-hydroxyethoxy)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a phenyl group, and a piperidine ring, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-4-(2-hydroxyethoxy)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c25-15-16-28-19-9-13-24(14-10-19)21(27)22-18-7-5-17(6-8-18)20(26)23-11-3-1-2-4-12-23/h5-8,19,25H,1-4,9-16H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXPYUXHDAOVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)N3CCC(CC3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepane-1-carbonyl)phenyl]-4-(2-hydroxyethoxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the azepane ring and the piperidine ring. The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine. The piperidine ring is often prepared through a similar cyclization process.

The key step in the synthesis is the coupling of the azepane ring with the phenyl group, followed by the attachment of the piperidine ring This can be achieved using a variety of coupling reagents and catalysts, such as palladium-catalyzed cross-coupling reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reagents. Additionally, purification techniques such as chromatography and crystallization may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepane-1-carbonyl)phenyl]-4-(2-hydroxyethoxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups in the azepane and piperidine rings can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxyethoxy group.

    Reduction: Formation of alcohols from the carbonyl groups.

    Substitution: Introduction of nitro or sulfonic acid groups onto the phenyl ring.

Scientific Research Applications

N-[4-(azepane-1-carbonyl)phenyl]-4-(2-hydroxyethoxy)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(azepane-1-carbonyl)phenyl]-4-(2-hydroxyethoxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N-[4-(azepane-1-carbonyl)phenyl]-4-(2-hydroxyethoxy)piperidine-1-carboxamide can be compared to other compounds with similar structures, such as:

    N-[4-(azepane-1-carbonyl)phenyl]-4-(2-methoxyethoxy)piperidine-1-carboxamide: Similar structure but with a methoxyethoxy group instead of a hydroxyethoxy group.

    N-[4-(azepane-1-carbonyl)phenyl]-4-(2-ethoxyethoxy)piperidine-1-carboxamide: Similar structure but with an ethoxyethoxy group.

These comparisons highlight the unique properties of this compound, such as its specific functional groups and their impact on the compound’s reactivity and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.